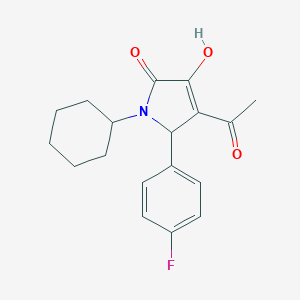
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2010 by scientists at Acetylon Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
HDAC6 is a class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one increases the acetylation levels of these proteins, leading to altered cellular processes. For example, increased acetylation of α-tubulin can lead to destabilization of microtubules, which is important for cell division and migration. In addition, increased acetylation of HSP90 can lead to increased protein folding and chaperone activity, which is important for protein homeostasis.
Biochemical and Physiological Effects:
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, potentially through the modulation of microtubule dynamics and HSP90 chaperone activity. In neurodegenerative disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance autophagy and reduce protein aggregation, potentially through the modulation of α-tubulin acetylation. In autoimmune disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and cytokine production, potentially through the modulation of NF-κB signaling.
Advantages and Limitations for Lab Experiments
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its selectivity for HDAC6 and its ability to modulate multiple cellular processes. However, there are also limitations to its use in lab experiments. For example, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has low solubility and poor pharmacokinetic properties, which can limit its efficacy in vivo. In addition, the off-target effects of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other HDAC isoforms and non-histone proteins can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to study its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more selective and potent HDAC6 inhibitors may provide new opportunities for therapeutic intervention in various diseases.
Synthesis Methods
The synthesis of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the reaction of cyclohexanone with ethyl acetoacetate to yield 1,5-diketone. The 1,5-diketone is then reacted with 4-fluorobenzaldehyde to produce 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to selectively inhibit HDAC6, which plays a critical role in regulating cellular processes such as protein degradation, microtubule dynamics, and autophagy. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can modulate these cellular processes and potentially lead to therapeutic benefits.
properties
Molecular Formula |
C18H20FNO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-acetyl-1-cyclohexyl-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-9-13(19)10-8-12)20(18(23)17(15)22)14-5-3-2-4-6-14/h7-10,14,16,22H,2-6H2,1H3 |
InChI Key |
NJDKFOKMCRBASE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)


